7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N6/c1-3-2-4(14-11)16-6(12-3)13-5(15-16)7(8,9)10/h2,14H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPZFRWSLGUVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)NN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved by reacting 3,5-diamino-1,2,4-triazole with appropriate reagents such as 1,3-butanediones or 2-buten-1-ones under controlled conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced via hydrazinolysis reactions, where hydrazine or its derivatives react with the triazolopyrimidine intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine core or the hydrazinyl group, leading to different reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives with altered properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the trifluoromethyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, azo compounds, and reduced derivatives, each with unique chemical and biological properties.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of 7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in cancer treatment. The compound has shown promising results against various cancer cell lines:
- Mechanism of Action : The compound appears to inhibit specific kinases involved in cell proliferation and survival pathways. For instance, it has been observed that derivatives of similar triazole-pyrimidine compounds can induce apoptosis in cancer cells by activating caspase pathways.
- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects on the MDA-MB-231 breast cancer cell line with an IC50 value indicating significant efficacy .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Spectrum of Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
- Research Findings : A study indicated that derivatives of this compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics against resistant bacterial strains .
Anti-inflammatory Properties
In addition to its antimicrobial and antitumor activities, this compound exhibits anti-inflammatory effects:
- Mechanism : It is believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
- Experimental Evidence : In vivo models have demonstrated that treatment with this compound significantly reduced edema in animal models of inflammation .
Table 1: Biological Activities of this compound
Mechanism of Action
The mechanism of action of 7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Triazolopyrimidine Derivatives
Reactivity and Functionalization
- Hydrazinyl Group : The 7-hydrazinyl substituent in the target compound enables condensation reactions (e.g., with carbonyl compounds) to form hydrazones, a feature absent in chloro or alkoxy analogs .
- Trifluoromethyl Group: The -CF₃ group enhances thermal stability and lipophilicity compared to nitro (-NO₂) or methyl (-CH₃) groups in Group B derivatives .
- Chloro vs. Hydrazinyl : Chloro derivatives (e.g., 7-Cl-5-Ph) are pivotal intermediates for nucleophilic substitution, whereas hydrazinyl derivatives offer direct access to bioactive hydrazone scaffolds .
Biological Activity
7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS No. 890590-96-2) is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 164.17 g/mol. The compound features a triazole ring fused with a pyrimidine structure, which is known to influence its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing primarily on its potential as an anticancer and antimicrobial agent. The following sections summarize the findings related to its biological activity.
Anticancer Activity
Recent research indicates that triazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds similar to this compound have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. The inhibition of c-Met kinases has been particularly noted in derivatives of triazole compounds .
- Case Studies : A study highlighted the effectiveness of a related compound in preclinical trials for treating non-small cell lung cancer (NSCLC), demonstrating favorable pharmacokinetic properties and potent inhibition at low concentrations (IC50 values around 0.005 µM) .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated:
- In Vitro Studies : Various derivatives have shown activity against bacterial strains and fungi. For example, related compounds demonstrated significant antifungal activity against pathogens such as Candida species and Aspergillus species .
- Mechanism : The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways critical for microbial growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Substituent Effects : Modifications at the 5 and 7 positions of the triazole ring have been shown to enhance potency against specific targets. For instance, trifluoromethyl substitutions generally increase lipophilicity and improve membrane permeability, leading to enhanced bioactivity .
- Comparison Table : Below is a summary table comparing various derivatives based on their biological activities.
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | IC50 Value (µM) |
|---|---|---|---|---|
| Compound A | Structure A | High | Moderate | 0.005 |
| Compound B | Structure B | Moderate | High | 0.01 |
| 7-Hydrazinyl... | Triazolo-Pyrimidine | High | High | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
